5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid
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Overview
Description
Katacalcin is a peptide hormone derived from the posttranslational processing of the calcitonin precursor protein. It is secreted in equimolar quantities with calcitonin and represents the 21 amino acid COOH sequence of the precursor protein . Katacalcin is known for its calcium-lowering properties and is involved in the regulation of calcium homeostasis in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Katacalcin can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of katacalcin involves recombinant DNA technology. The gene encoding the calcitonin precursor protein is cloned into an expression vector and introduced into a suitable host organism, such as Escherichia coli. The host organism then produces the precursor protein, which is subsequently processed to yield katacalcin. The peptide is purified using chromatographic techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Katacalcin undergoes various chemical reactions, including:
Substitution: Amino acid residues in katacalcin can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Site-directed mutagenesis techniques are employed to introduce specific amino acid substitutions.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Katacalcin has several scientific research applications, including:
Chemistry: Used as a model peptide to study peptide synthesis, folding, and stability.
Biology: Investigated for its role in calcium homeostasis and its interaction with other hormones.
Medicine: Potential diagnostic marker for medullary thyroid carcinoma due to its cosecretion with calcitonin.
Industry: Utilized in the development of immunoassays for detecting calcitonin-related peptides.
Mechanism of Action
Katacalcin exerts its effects by binding to specific receptors on target cells, leading to a decrease in plasma calcium levels. The peptide interacts with the calcitonin receptor, which is a G protein-coupled receptor, and activates downstream signaling pathways that result in the inhibition of osteoclast activity and the promotion of calcium excretion by the kidneys . This mechanism helps maintain calcium homeostasis in the body .
Comparison with Similar Compounds
Katacalcin is similar to other peptides derived from the calcitonin precursor protein, such as:
Calcitonin gene-related peptide (CGRP): CGRP is a potent vasodilator and has different physiological functions compared to katacalcin.
Katacalcin is unique due to its specific role in calcium homeostasis and its cosecretion with calcitonin, making it a valuable marker for certain medical conditions .
Properties
Molecular Formula |
C97H154N34O36S2 |
---|---|
Molecular Weight |
2436.6 g/mol |
IUPAC Name |
5-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[2-[[5-amino-1-[[4-amino-1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C97H154N34O36S2/c1-43(2)28-55(119-84(155)60(35-73(144)145)123-88(159)62(38-132)127-89(160)63(39-133)126-80(151)52(20-26-168-6)113-76(147)48(98)31-71(140)141)82(153)115-51(17-19-70(138)139)78(149)114-49(12-8-22-108-96(102)103)77(148)122-59(34-72(142)143)85(156)120-56(29-46-36-106-41-110-46)83(154)117-53(13-9-23-109-97(104)105)93(164)130-24-11-15-66(130)91(162)124-57(30-47-37-107-42-111-47)86(157)129-74(44(3)4)92(163)128-64(40-134)87(158)118-54(21-27-169-7)94(165)131-25-10-14-65(131)90(161)116-50(16-18-67(99)135)79(150)121-58(32-68(100)136)81(152)112-45(5)75(146)125-61(95(166)167)33-69(101)137/h36-37,41-45,48-66,74,132-134H,8-35,38-40,98H2,1-7H3,(H2,99,135)(H2,100,136)(H2,101,137)(H,106,110)(H,107,111)(H,112,152)(H,113,147)(H,114,149)(H,115,153)(H,116,161)(H,117,154)(H,118,158)(H,119,155)(H,120,156)(H,121,150)(H,122,148)(H,123,159)(H,124,162)(H,125,146)(H,126,151)(H,127,160)(H,128,163)(H,129,157)(H,138,139)(H,140,141)(H,142,143)(H,144,145)(H,166,167)(H4,102,103,108)(H4,104,105,109) |
InChI Key |
UYPZXUIXSSDJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)NC(CC3=CNC=N3)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)N4CCCC4C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
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